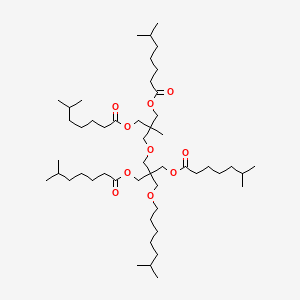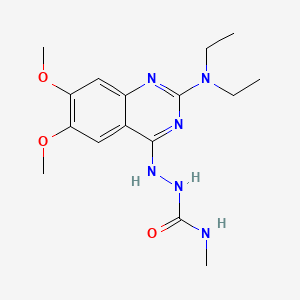
Torrat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Torrat is a coordination compound that plays a significant role in various fields of chemistry, biology, and industry. Coordination compounds consist of one or more metals bound to one or more Lewis base ligands. These compounds are essential in many biochemical systems and industrial applications .
Métodos De Preparación
The synthesis of Torrat involves several methods, including:
Reaction with Metal and Transmetallation: This method involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This involves the reaction of an organometallic compound with a binary halide.
Oxidation of Alkenes and Alcohols: Alkenes can be oxidized to form 1,2-diols, which are then cleaved to form aldehydes and ketones.
Análisis De Reacciones Químicas
Torrat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions of this compound can lead to the formation of simpler compounds.
Substitution: this compound can undergo substitution reactions where one ligand is replaced by another. .
Aplicaciones Científicas De Investigación
Torrat has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Torrat involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific biochemical effects. For example, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function .
Comparación Con Compuestos Similares
Torrat is unique compared to other coordination compounds due to its specific ligand-metal interactions and stability. Similar compounds include:
Hexaminechromium (III) Ion: A coordination complex with six ammonia ligands coordinating a chromium ion.
[PtCl2(NH3)2]: A platinum complex with two chloride and two ammonia ligands.
[Ag(NH3)2]+: A silver complex with two ammonia ligands.
These compounds share similarities in their coordination chemistry but differ in their specific metal-ligand interactions and applications.
Propiedades
Número CAS |
72416-03-6 |
|---|---|
Fórmula molecular |
C28H43ClN4O8S2 |
Peso molecular |
663.2 g/mol |
Nombre IUPAC |
6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate |
InChI |
InChI=1S/C17H27NO4.C11H16ClN3O4S2/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h7,10,15,18,20H,8-9H2,1-6H3;4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17) |
Clave InChI |
AYEZWNNLBRBUIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



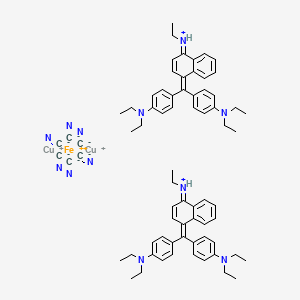

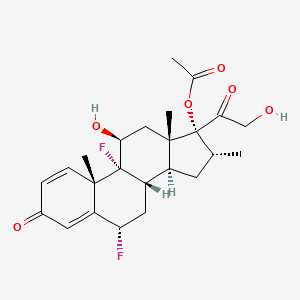
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
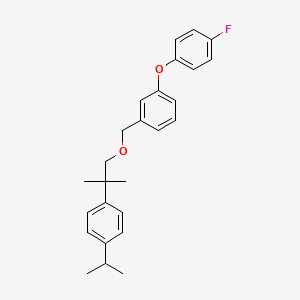



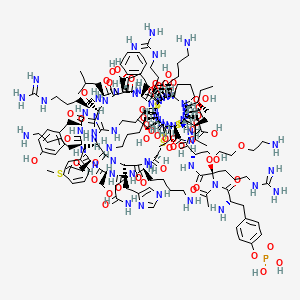
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
